molecular formula C10H13N3O3 B4170744 3-nitro-4-(propylamino)benzamide

3-nitro-4-(propylamino)benzamide

Cat. No. B4170744
M. Wt: 223.23 g/mol
InChI Key: PPJISIRRBVDPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-4-(propylamino)benzamide is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Due to its ability to inhibit PARP, 3-nitro-4-(propylamino)benzamide has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 3-nitro-4-(propylamino)benzamide involves its inhibition of the enzyme 3-nitro-4-(propylamino)benzamide. 3-nitro-4-(propylamino)benzamide is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage in cancer cells. This ultimately leads to cell death. Additionally, 3-nitro-4-(propylamino)benzamide inhibition has been found to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-4-(propylamino)benzamide are primarily related to its inhibition of 3-nitro-4-(propylamino)benzamide. This inhibition leads to increased DNA damage and cell death in cancer cells. Additionally, it has been found to have anti-inflammatory effects, which may be related to its inhibition of 3-nitro-4-(propylamino)benzamide.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitro-4-(propylamino)benzamide in lab experiments are primarily related to its potency as a 3-nitro-4-(propylamino)benzamide inhibitor. It has been shown to be highly effective in inhibiting 3-nitro-4-(propylamino)benzamide, which makes it a valuable tool for studying the role of 3-nitro-4-(propylamino)benzamide in various biological processes. However, one limitation of using 3-nitro-4-(propylamino)benzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-nitro-4-(propylamino)benzamide. One area of focus is the development of more potent 3-nitro-4-(propylamino)benzamide inhibitors that have fewer off-target effects. Additionally, there is interest in studying the potential use of 3-nitro-4-(propylamino)benzamide in the treatment of inflammatory diseases. Finally, there is ongoing research into the use of 3-nitro-4-(propylamino)benzamide inhibitors in combination with other cancer therapies to enhance their effectiveness.

Scientific Research Applications

3-nitro-4-(propylamino)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy drugs by inhibiting DNA repair in cancer cells. This leads to increased DNA damage and cell death. Additionally, it has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

3-nitro-4-(propylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-5-12-8-4-3-7(10(11)14)6-9(8)13(15)16/h3-4,6,12H,2,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJISIRRBVDPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-4-(propylamino)benzamide
Reactant of Route 2
Reactant of Route 2
3-nitro-4-(propylamino)benzamide
Reactant of Route 3
Reactant of Route 3
3-nitro-4-(propylamino)benzamide
Reactant of Route 4
Reactant of Route 4
3-nitro-4-(propylamino)benzamide
Reactant of Route 5
Reactant of Route 5
3-nitro-4-(propylamino)benzamide
Reactant of Route 6
Reactant of Route 6
3-nitro-4-(propylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.